molecular formula C8H19O5P B108274 Diethyl (2,2-dimethoxyethyl)phosphonate CAS No. 17053-13-3

Diethyl (2,2-dimethoxyethyl)phosphonate

Cat. No.: B108274
CAS No.: 17053-13-3
M. Wt: 226.21 g/mol
InChI Key: XMORGWRBGODJMM-UHFFFAOYSA-N
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Description

Diethyl (2,2-dimethoxyethyl)phosphonate is a useful research compound. Its molecular formula is C8H19O5P and its molecular weight is 226.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions Diethyl (2,2-dimethoxyethyl)phosphonate is utilized in various synthesis processes due to its reactivity with electron-rich arenes, leading to the production of β,β-diarylphosphonates and β-aryl-α,β-unsaturated phosphonates. These compounds are significant for their moderate to good yields in reactions facilitated by trifluoromethanesulfonic acid (Plażuk & Zakrzewski, 2005). Additionally, the substance is instrumental in synthesizing aminophosphonates containing 3,5-di-tert-butyl-4-hydroxyphenyl substituents, along with acetal groups, showcasing its versatility in creating structurally diverse molecules (Vagapova et al., 2015).

Catalysis and Organic Synthesis The compound's role in organic synthesis extends to the acid-catalyzed creation of 4(5)-arylimidazolin-2-ones, highlighting the effect of starting compounds on the regioisomer ratio and product specificity (Smolobochkin et al., 2019). It also serves as a precursor in homologation processes, converting aldehydes to α,β-unsaturated aldehydes, indicating its utility in complex organic molecule synthesis (Petroski, 2010).

Material Science and Polymer Chemistry this compound contributes to material science, particularly in synthesizing dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro- 1,2λ5-oxaphosphol-4-yl)phosphonate, which demonstrates the compound's flexibility in creating materials with specific structural and functional properties (Alizadeh & Yavari, 2005). Its application extends to the development of stereoregular poly(phenylacetylene)s bearing phosphonic acid residues, influencing polymer helicity and interaction with chiral amines (Onouchi et al., 2004).

Antiviral Research In antiviral research, derivatives of this compound have been explored for their potential as acyclic phosphonate nucleotide analogues, though their efficacy against a variety of DNA and RNA viruses remains a subject of ongoing investigation (Bankowska et al., 2014).

Polymerization and Materials Development The Michaelis-Becker reaction employs this compound for synthesizing dialkyl 2-(methacryloyloxyethyl) phosphonates, showcasing its role in creating polymers with specific characteristics and applications (Rajalakshmi et al., 2015).

Mechanism of Action

Target of Action

Diethyl (2,2-dimethoxyethyl)phosphonate is an organophosphorus compound It has been used as a stable proton transfer reagent for kinetic studies of proton-transfer reactions in organic solvents .

Mode of Action

The mode of action of this compound involves its role as a proton transfer reagent . It interacts with its targets by facilitating proton-transfer reactions, which are fundamental to many chemical and biological processes.

Pharmacokinetics

It is known that the compound is a colorless liquid that is soluble in organic solvents , which may influence its absorption and distribution.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and nature of such solvents in the environment could impact its action and efficacy.

Properties

IUPAC Name

2-diethoxyphosphoryl-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O5P/c1-5-12-14(9,13-6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMORGWRBGODJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(OC)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390625
Record name Diethyl (2,2-dimethoxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17053-13-3
Record name Diethyl (2,2-dimethoxyethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of acid-catalyzed hydrolysis for Diethyl 2,2-dimethoxyethylphosphonate?

A1: Research suggests that Diethyl 2,2-dimethoxyethylphosphonate undergoes acid-catalyzed hydrolysis via an A-1 mechanism [, ]. This conclusion is supported by several experimental observations:

  • Kinetic Studies: Plots of log k1 (rate constant) against H0 (Hammett acidity function) show a linear relationship with a slope close to 1, indicating a unimolecular rate-determining step involving the protonated substrate [].
  • Solvent Isotope Effect: The deuterium solvent isotope effect (kD/kH) is significant (2.8 in 1M sulfuric acid at 30°C) [], suggesting proton transfer is involved in the rate-determining step.
  • Activation Parameters: Low activation energy (15-17 kcal/mol) and negative activation entropy (-25 to -27 cal/mol K) values [] are consistent with a unimolecular transition state characteristic of an A-1 mechanism.

Q2: How does the structure of Diethyl 2,2-dimethoxyethylphosphonate influence its reactivity in acid-catalyzed hydrolysis compared to cyclic phosphonated acetals?

A2: While Diethyl 2,2-dimethoxyethylphosphonate follows an A-1 hydrolysis mechanism, cyclic phosphonated acetals like 2-diethylphosphonomethyl-1,3-dioxolan and 2-diethylphosphonomethyl-1,3-dioxan exhibit kinetic behavior suggesting a different pathway, potentially an A-SE2 mechanism []. This difference likely stems from the cyclic structure of the latter, which could:

  • Facilitate Intramolecular Interactions: The cyclic structure might promote hydrogen bonding between the acetal oxygen and phosphoryl oxygen atoms, stabilizing the protonated intermediate and influencing the reaction pathway [].

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